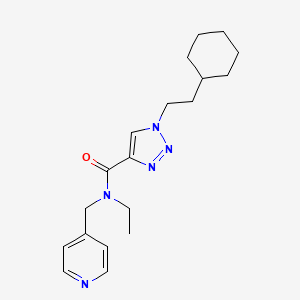![molecular formula C17H24N2O3S2 B5320308 N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5320308.png)
N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs called Janus kinase (JAK) inhibitors, which are designed to modulate the activity of JAK enzymes, which play a key role in regulating immune responses.
作用机制
CP-690,550 works by selectively inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. Specifically, the drug targets N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which is primarily expressed in immune cells. By inhibiting N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells, which are involved in the inflammatory response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects on the immune system. The drug has been shown to reduce the production of cytokines, which are signaling molecules that play a key role in regulating immune responses. In addition, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells. These effects can help to reduce inflammation and other immune-related symptoms associated with diseases such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
CP-690,550 has several advantages as a tool for studying immune responses in the laboratory. The drug is highly selective for N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which allows researchers to specifically target this enzyme in their experiments. In addition, CP-690,550 has been extensively studied in both in vitro and in vivo models, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
However, there are also limitations to the use of CP-690,550 in lab experiments. The drug is highly potent and can have off-target effects at higher concentrations, which can complicate data interpretation. In addition, the pharmacokinetics of CP-690,550 can vary depending on the species being studied, which can make it difficult to extrapolate results from one model to another.
未来方向
There are several future directions for research on CP-690,550 and N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitors more broadly. One area of interest is the development of more selective this compound inhibitors that can target specific isoforms of the enzyme. This could help to reduce the risk of off-target effects and improve the safety profile of these drugs.
Another area of interest is the use of this compound inhibitors in combination with other therapies, such as biologic drugs. This approach could help to enhance the efficacy of these treatments and reduce the risk of drug resistance.
Finally, there is ongoing research into the potential of this compound inhibitors in the treatment of other diseases beyond rheumatoid arthritis and psoriasis, including cancer and viral infections. These studies could help to identify new therapeutic applications for these drugs and expand their clinical utility.
合成方法
CP-690,550 is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which is reacted with 2-bromoethylcyclopentane in the presence of a base to form the intermediate product. The intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product, CP-690,550.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. By modulating the activity of these enzymes, CP-690,550 can help to reduce inflammation and other immune-related symptoms associated with these diseases.
属性
IUPAC Name |
N-(2-cyclopentylsulfanylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c20-17-6-3-12-19(17)14-7-9-16(10-8-14)24(21,22)18-11-13-23-15-4-1-2-5-15/h7-10,15,18H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKYQUCWFOPUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320228.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5320237.png)

![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5320254.png)

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5320269.png)
![2-(2-methoxyphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5320277.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320282.png)
![N-(2-chlorophenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5320296.png)
![3-(allylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320317.png)
![7-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5320321.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)